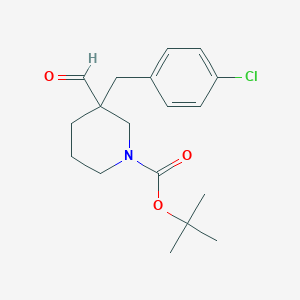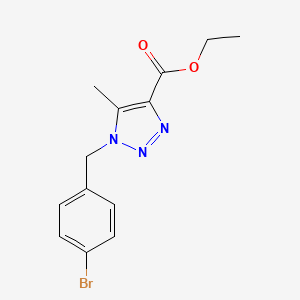![molecular formula C7H5IN2 B1325024 6-碘-1H-吡咯并[3,2-b]吡啶 CAS No. 1015609-75-2](/img/structure/B1325024.png)
6-碘-1H-吡咯并[3,2-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5IN2. It has a molecular weight of 244.03 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach starts from 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
The molecular structure of 6-Iodo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolopyridine core with an iodine atom attached at the 6-position . The InChI key for this compound is XILKNEZBBWEDEH-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 6-Iodo-1H-pyrrolo[3,2-b]pyridine are not detailed in the search results, the compound is part of the halogenated heterocycles group . This suggests that it could participate in various organic reactions typical of halogenated compounds and heterocycles.Physical And Chemical Properties Analysis
6-Iodo-1H-pyrrolo[3,2-b]pyridine is a solid at room temperature . It has a molecular weight of 244.03 and an InChI key of XILKNEZBBWEDEH-UHFFFAOYSA-N .科学研究应用
癌症治疗
6-碘-1H-吡咯并[3,2-b]吡啶:已被确定为合成衍生物的关键化合物,这些衍生物作为成纤维细胞生长因子受体 (FGFR) 的有效抑制剂 。FGFR 在各种癌症类型中的肿瘤发展中起着重要作用。 该化合物的衍生物在抑制癌细胞增殖和诱导凋亡方面显示出希望,特别是在乳腺癌细胞系中 。
糖尿病管理
研究表明,与6-碘-1H-吡咯并[3,2-b]吡啶相关的化合物可能在管理血糖水平方面具有应用价值。 这可能导致针对高血糖症、糖尿病和相关心血管疾病的新治疗方法 。
抗癌靶向
吡啶骨架,包括6-碘-1H-吡咯并[3,2-b]吡啶,因其药用特性而闻名,特别是在抗癌靶向方面。 构效关系 (SAR) 研究表明,具有这种骨架的化合物可以针对增强对癌症相关酶的抑制作用进行优化 。
化学合成
作为卤代杂环,6-碘-1H-吡咯并[3,2-b]吡啶是化学合成中的宝贵构建单元。 它用于构建用于各种研究应用的复杂分子,包括药物和农用化学品 。
蛋白质组学研究
该化合物也用于蛋白质组学研究,其中它可以作为研究中各种生物学功能的蛋白质或肽的合成前体或中间体 。
材料科学
在材料科学领域,6-碘-1H-吡咯并[3,2-b]吡啶可用于开发具有电子学、光子学和纳米技术潜在应用的新型材料。 其独特的特性使其适合于创建具有特定所需特性的先进材料 。
安全和危害
未来方向
Given the interest in pyrrolopyridine derivatives as potential therapeutic agents , future research could focus on further exploring the biological activity of 6-Iodo-1H-pyrrolo[3,2-b]pyridine and its derivatives. This could include investigating its effects on other biological targets, optimizing its properties for better efficacy and safety, and evaluating its potential in preclinical and clinical studies.
作用机制
Target of Action
Similar compounds have been studied for their inhibitory action against certain enzymes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular activity .
Result of Action
Some studies suggest that similar compounds can reduce the migration and invasion abilities of certain cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Iodo-1H-pyrrolo[3,2-b]pyridine. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound .
生化分析
Biochemical Properties
6-Iodo-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with fibroblast growth factor receptors (FGFRs), which are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis . The compound has been shown to inhibit the activity of FGFR1, FGFR2, and FGFR3, leading to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Additionally, 6-Iodo-1H-pyrrolo[3,2-b]pyridine may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 6-Iodo-1H-pyrrolo[3,2-b]pyridine on various types of cells and cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling pathways, which are crucial for cell survival and growth. Furthermore, 6-Iodo-1H-pyrrolo[3,2-b]pyridine affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the potential of 6-Iodo-1H-pyrrolo[3,2-b]pyridine as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 6-Iodo-1H-pyrrolo[3,2-b]pyridine exerts its effects through binding interactions with specific biomolecules. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, 6-Iodo-1H-pyrrolo[3,2-b]pyridine may interact with other enzymes and proteins, modulating their activity and influencing cellular functions. The changes in gene expression observed with this compound are likely a result of its impact on key signaling pathways involved in cell survival and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Iodo-1H-pyrrolo[3,2-b]pyridine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that 6-Iodo-1H-pyrrolo[3,2-b]pyridine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound is suitable for extended experimental use in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-Iodo-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage of 6-Iodo-1H-pyrrolo[3,2-b]pyridine to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
6-Iodo-1H-pyrrolo[3,2-b]pyridine is involved in various metabolic pathways within cells. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may also have biological activity . The interactions of 6-Iodo-1H-pyrrolo[3,2-b]pyridine with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites within cells. These effects on metabolic pathways are important for understanding the overall impact of the compound on cellular function.
Transport and Distribution
Within cells and tissues, 6-Iodo-1H-pyrrolo[3,2-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its biological activity. The distribution of 6-Iodo-1H-pyrrolo[3,2-b]pyridine within tissues is influenced by factors such as tissue permeability and the presence of binding proteins, which can affect its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Iodo-1H-pyrrolo[3,2-b]pyridine is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 6-Iodo-1H-pyrrolo[3,2-b]pyridine may localize to the cytoplasm or nucleus, where it can interact with target proteins and exert its effects. The subcellular localization of the compound is essential for understanding its mechanism of action and optimizing its therapeutic use.
属性
IUPAC Name |
6-iodo-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILKNEZBBWEDEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640158 |
Source


|
| Record name | 6-Iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015609-75-2 |
Source


|
| Record name | 6-Iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)
![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)


![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)
![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)
![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)
![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)
![2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol](/img/structure/B1324957.png)
![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)

![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)